molecular formula C6H14Cl2N2O B6173905 2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride CAS No. 2624108-98-9

2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride

Cat. No.: B6173905
CAS No.: 2624108-98-9
M. Wt: 201.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the amination and cyclization of functionalized acyclic substrates. The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the amino and ethanone groups.

    Pyrrolidin-2-one: A lactam derivative with different functional properties.

    Pyrrolidine-2,5-dione: Another derivative with distinct chemical and biological activities.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

CAS No.

2624108-98-9

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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